molecular formula C19H20N6O3S B12153539 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

Cat. No.: B12153539
M. Wt: 412.5 g/mol
InChI Key: VBEJFYMMMYBWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazide with an isothiocyanate, followed by cyclization.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with an ethoxyphenyl derivative.

    Acetylation: The resulting compound is then acetylated to introduce the acetylamino group.

    Final coupling: The final step involves coupling the acetylated triazole with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or ethoxy groups, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the triazole and benzamide moieties.

Scientific Research Applications

4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

    4-amino-5-chloro-2-ethoxy-N-(4-fluorophenyl)morpholin-2-ylmethyl)benzamide: This compound shares structural similarities but has different substituents, leading to distinct biological activities.

    2-amino-5-chloro-N-(4-ethoxyphenyl)benzamide: Another related compound with a similar core structure but different functional groups.

Properties

Molecular Formula

C19H20N6O3S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[[2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C19H20N6O3S/c1-2-28-15-9-5-13(6-10-15)18-23-24-19(25(18)21)29-11-16(26)22-14-7-3-12(4-8-14)17(20)27/h3-10H,2,11,21H2,1H3,(H2,20,27)(H,22,26)

InChI Key

VBEJFYMMMYBWBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.